molecular formula C18H11NO2 B12847839 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione

2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12847839
M. Wt: 273.3 g/mol
InChI Key: NLWBFTBOPUZRIV-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a quinoline moiety fused with an indene-1,3-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of quinoline derivatives with indene-1,3-dione under specific reaction conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is unique due to its dual functionality, combining the properties of both quinoline and indene-1,3-dione. This allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-quinolin-4-ylindene-1,3-dione

InChI

InChI=1S/C18H11NO2/c20-17-13-6-1-2-7-14(13)18(21)16(17)12-9-10-19-15-8-4-3-5-11(12)15/h1-10,16H

InChI Key

NLWBFTBOPUZRIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

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